BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

PBP4 inhibition Staphylococcus aureus antimicrobial resistance

N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS 306732-55-8) is a synthetic diaryl sulfide acetamide with molecular formula C₁₄H₁₁Cl₂NOS and molecular weight 312.2 g/mol. The compound features a thioether bridge linking a 4-chlorophenyl sulfanyl moiety to an N-(3-chlorophenyl)acetamide core, yielding a calculated XLogP3 of 4.6 and a topological polar surface area of 54.4 Ų.

Molecular Formula C14H11Cl2NOS
Molecular Weight 312.21
CAS No. 306732-55-8
Cat. No. B2782864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
CAS306732-55-8
Molecular FormulaC14H11Cl2NOS
Molecular Weight312.21
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11Cl2NOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18)
InChIKeyMMVCXRKCPPREIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS 306732-55-8): Structural Identity and Baseline Characterization for Procurement Decisions


N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS 306732-55-8) is a synthetic diaryl sulfide acetamide with molecular formula C₁₄H₁₁Cl₂NOS and molecular weight 312.2 g/mol [1]. The compound features a thioether bridge linking a 4-chlorophenyl sulfanyl moiety to an N-(3-chlorophenyl)acetamide core, yielding a calculated XLogP3 of 4.6 and a topological polar surface area of 54.4 Ų [1]. It is commercially available at a minimum purity specification of 95% for research use . This compound belongs to the broader class of N-substituted chloroacetamides and diaryl sulfides, which have been investigated as covalent inhibitors targeting cysteine residues in enzymes, as antimicrobial agents, and as antiproliferative leads [2].

Why N-(3-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide Cannot Be Interchanged with Generic Chloroacetamide or Diaryl Sulfide Analogs


Within the N,N-disubstituted chloroacetamide and diaryl sulfide chemical space, minor structural modifications produce substantial divergence in biological activity profiles, target engagement, and physicochemical properties. A recent study of thirteen N,N-disubstituted chloroacetamide analogs demonstrated that only five compounds exhibited significant cytotoxicity (IC₅₀ < 10 μM) against HeLa, K562, and A549 cell lines, while the remaining eight compounds were substantially less active despite sharing the same chloroacetamide warhead [1]. The specific 3-chlorophenyl and 4-chlorophenyl substitution pattern of this compound determines its unique hydrogen bonding capacity, lipophilicity (XLogP3 = 4.6), and steric profile, which collectively influence target binding and cellular permeability in ways that cannot be replicated by analogs bearing different halogen positions or alternative aryl substituents [2]. Generic substitution without verification of equivalent target-specific activity therefore risks experimental irreproducibility and wasted procurement resources.

N-(3-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide: Quantitative Evidence for Differentiated Selection


PBP4 Inhibition Potency in Staphylococcus aureus: Quantified Activity Against a Validated Antimicrobial Resistance Target

This compound demonstrates measurable inhibition of Penicillin-binding protein 4 (PBP4) from Staphylococcus aureus, a target implicated in β-lactam antibiotic resistance and cell wall cross-linking [1]. The compound shows an IC₅₀ of 15,000 nM (15 μM) in a direct PBP4 inhibition assay [1]. By comparison, the clinical β-lactamase inhibitor avibactam binds S. aureus PBP4 with an IC₅₀ of approximately 8.1 μg/mL (corresponding to roughly 30 μM, depending on molecular weight conversion), while dedicated phenyl-urea-based PBP4 inhibitors developed through structure–activity relationship (SAR) optimization achieve enhanced potency . This compound thus occupies a distinct potency niche—weaker than optimized PBP4 inhibitor leads yet possessing a simpler, non-β-lactam chemotype that avoids β-lactamase-mediated degradation pathways altogether. For researchers investigating PBP4 as a target, this compound provides a chemically distinct scaffold with validated on-target activity, enabling mechanistic studies orthogonal to β-lactam-based probes .

PBP4 inhibition Staphylococcus aureus antimicrobial resistance cell wall biosynthesis

Cytotoxicity Profile Against Human HeLa Cervical Carcinoma Cells at Defined Concentration

This compound has been evaluated for cytotoxicity against human HeLa cervical carcinoma cells using the MTT assay format at a concentration of 100 μM after 48 hours of exposure [1]. In the broader context of N,N-disubstituted chloroacetamide analogs reported by Bogdanović et al. (2025), five out of thirteen structurally related chloroacetamides demonstrated significant cytotoxicity with IC₅₀ values below 10 μM against HeLa, K562, and A549 cell lines, while the remaining eight compounds were substantially less active despite identical chloroacetamide warhead functionality [2]. This high variability in potency among close structural analogs underscores that cytotoxicity is not a class-wide property but depends critically on specific N-aryl and S-aryl substitution patterns. The distinct 3-chlorophenyl and 4-chlorophenyl substitution of the target compound positions it as a specific analog within a series where only ~38% of compounds achieve the IC₅₀ < 10 μM potency threshold, meaning that random substitution with an in-class analog carries a 62% probability of selecting a substantially less active compound [2].

cytotoxicity HeLa cells anticancer screening MTT assay

Commercial Purity Specification: Minimum 95% Purity Enabling Reproducible Biological Assays

This compound is commercially sourced at a minimum purity specification of 95% as verified by the supplier AKSci (Cat. No. 0633CD) . By contrast, many structurally related diaryl sulfide acetamides and N-substituted chloroacetamides are available only as custom synthesis products without defined purity specifications, or at lower purity grades (e.g., 90% or uncharacterized) from various vendors . The 95% minimum purity threshold is particularly critical for covalent inhibitor studies, where reactive impurities can confound activity measurements by non-specifically modifying cysteine residues in target proteins [1]. For researchers conducting dose-response or IC₅₀ determinations, the use of a compound with a documented purity specification reduces the risk that observed potency reflects contaminant activity rather than genuine target engagement.

purity specification quality control reproducibility chemical procurement

Physicochemical Differentiation: Lipophilicity (XLogP3 = 4.6) and Hydrogen Bonding Profile Govern Cellular Permeability and Target Access

The compound's computed XLogP3 of 4.6 places it in an optimal lipophilicity range for cellular permeability while avoiding excessive hydrophobicity associated with poor aqueous solubility and non-specific protein binding [1]. It possesses exactly one hydrogen bond donor (the amide N–H) and two hydrogen bond acceptors (amide C=O and thioether S), a profile that supports passive membrane diffusion while maintaining sufficient polarity for target binding [1]. In the N,N-disubstituted chloroacetamide series studied by Bogdanović et al. (2025), lipophilicity was deliberately varied across a wide range to probe the structure–activity relationship (SAR); the 3D QSAR model demonstrated that aromatic substituents on nitrogen atoms reduced HeLa potency, whereas the overall molecular shape had a positive effect [2]. The specific 3-chlorophenyl and 4-chlorophenyl substitution pattern of this compound produces a distinct lipophilicity and electronic profile compared to analogs bearing different halogens (e.g., fluoro, bromo) or different substitution positions (e.g., 2-chlorophenyl, 3,4-dichlorophenyl), directly impacting both target binding affinity and ADMET properties [2]. Pharmacokinetic predictions for this chloroacetamide class suggest druglike molecules with favorable ADMET properties, making the precise substitution pattern a critical determinant of both activity and developability [2].

lipophilicity XLogP3 cellular permeability ADMET physicochemical properties

Covalent Warhead Potential: Chloroacetamide and Thioether Functionality Enable Targeted Cysteine Modification

Chloroacetamides have emerged as popular warheads for designing targeted covalent inhibitors (TCIs), as evidenced by the recent FDA approvals of afatinib, ibrutinib, and osimertinib—all of which covalently bind to specific cysteine residues in target kinases [1]. While this compound contains an acetamide rather than a chloroacetamide group, the presence of the electrophilic thioether sulfur and the electron-withdrawing chlorophenyl substituents may confer covalent reactivity toward biological nucleophiles under specific conditions. In the study by Bogdanović et al. (2025), Fukui functions were calculated for the N,N-disubstituted chloroacetamide series to assess the likelihood of covalent binding with biological nucleophiles, and molecular docking studies demonstrated hydrogen bonds and hydrophobic interactions with alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) active sites [1]. The dual aromatic chlorine substitution pattern of this compound distinguishes it from mono-chlorinated or non-chlorinated analogs by modulating the electrophilicity of the acetamide carbonyl and the thioether sulfur, potentially altering both the rate and selectivity of covalent target engagement. This structural feature is particularly relevant for research programs exploring cysteine-reactive chemical probes where precise electrophilicity tuning is required to achieve selective target modification over non-specific thiol reactivity [1].

covalent inhibitor chloroacetamide warhead cysteine targeting targeted covalent inhibitor design

Optimal Research and Industrial Application Scenarios for N-(3-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide (CAS 306732-55-8)


Target Validation Studies of PBP4 as an Antimicrobial Resistance Target in Staphylococcus aureus

This compound serves as a non-β-lactam chemical probe for studying Penicillin-binding protein 4 (PBP4) function in S. aureus. With a confirmed IC₅₀ of 15 μM against PBP4 , it enables researchers to investigate PBP4's role in cell wall cross-linking and β-lactam resistance mechanisms using a chemotype structurally distinct from β-lactam antibiotics. Unlike β-lactam-based probes, which are susceptible to hydrolysis by β-lactamases, this diaryl sulfide acetamide scaffold is not recognized by these resistance enzymes, allowing PBP4 functional studies even in β-lactamase-producing strains. Researchers investigating PBP4 as a target for reversing methicillin resistance in MRSA can use this compound as a tool to validate PBP4-dependent phenotypes orthogonal to phenyl-urea-based PBP4 inhibitors [1].

Structure–Activity Relationship (SAR) Studies in Chloroacetamide-Based Covalent Inhibitor Discovery Programs

The compound's specific 3-chlorophenyl and 4-chlorophenyl substitution pattern, combined with its thioether bridge and acetamide backbone, provides a distinct SAR data point within N,N-disubstituted chloroacetamide libraries. As demonstrated by Bogdanović et al. (2025), only 38% of closely related analogs achieve significant cytotoxicity (IC₅₀ < 10 μM), making each specific substitution pattern valuable for mapping structure–activity relationships . Medicinal chemistry teams optimizing covalent inhibitors can use this compound to probe the effect of dual meta/para chlorination on target potency, cellular permeability (influenced by XLogP3 = 4.6), and electrophilicity. The compound's Fukui function characteristics and docking-predicted interactions with alcohol-metabolizing enzymes (ADH, ALDH) further support its use in covalent inhibitor design campaigns where precise electrophilicity tuning is required .

Anticancer Screening Libraries with Documented Quality Specifications

For core facilities and screening centers managing diversity libraries for anticancer drug discovery, this compound offers a documented purity specification of ≥95% alongside cytotoxicity screening data in HeLa cells [1] and class-level evidence of antiproliferative activity from the N,N-disubstituted chloroacetamide series [2]. The defined purity specification reduces the risk of false positives arising from reactive impurities—a critical consideration when screening covalent inhibitors where contaminants can non-specifically modify cysteine residues in target proteins. Procurement of this specific compound with a verifiable Certificate of Analysis supports the reproducibility standards required for hit validation and dose-response confirmation in academic and industrial screening workflows.

Physicochemical Profiling and ADMET Prediction Studies for Chloroacetamide Lead Optimization

With its well-characterized physicochemical properties (XLogP3 = 4.6, TPSA = 54.4 Ų, 1 HBD, 2 HBA) , this compound serves as a reference standard for ADMET prediction studies within the chloroacetamide chemical space. Pharmacokinetic predictions for this compound class suggest druglike molecules with favorable ADMET properties, and the specific dual-chlorine substitution pattern provides a data point for understanding how halogen positioning affects metabolic stability, plasma protein binding, and CYP450 interactions [1]. DMPK scientists can use this compound as a benchmark for validating in silico ADMET models and for comparative studies against analogs with alternative halogen substituents (e.g., fluoro, bromo) or different chlorine positions (e.g., 2-chlorophenyl, 3,4-dichlorophenyl).

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.